![molecular formula C6H12Cl6Si2 B12523504 (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] CAS No. 656801-34-2](/img/structure/B12523504.png)
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are often used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of tetrachloroethane with chlorodimethylsilane under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in specialized reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and distillation.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols, while substitution reactions could produce a variety of organosilicon compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound might be explored for its potential use in drug delivery systems or as a component in biomaterials. Its unique properties could make it suitable for specific biomedical applications.
Industry
Industrially, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.
Mechanism of Action
The mechanism by which (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] exerts its effects involves interactions with various molecular targets. These interactions can influence chemical reactions, material properties, and biological processes. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- Tetramethylsilane
- Trimethylchlorosilane
- Dimethyldichlorosilane
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is unique due to its specific structure, which imparts distinct chemical properties. These properties make it suitable for specialized applications that other organosilicon compounds might not be able to fulfill.
Properties
CAS No. |
656801-34-2 |
|---|---|
Molecular Formula |
C6H12Cl6Si2 |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
chloro-dimethyl-[1,1,2,2-tetrachloro-2-[chloro(dimethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C6H12Cl6Si2/c1-13(2,11)5(7,8)6(9,10)14(3,4)12/h1-4H3 |
InChI Key |
GIAZMASOVQBOBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(C([Si](C)(C)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


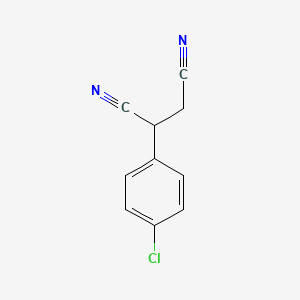
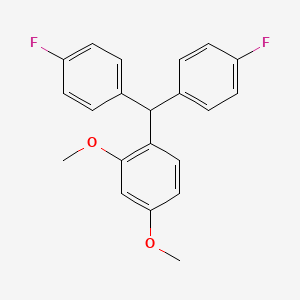


![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
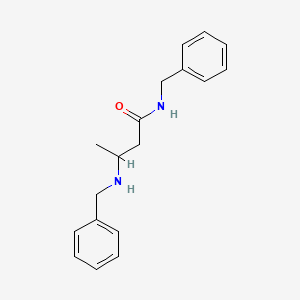
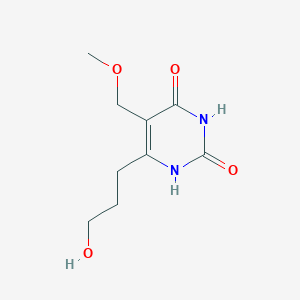
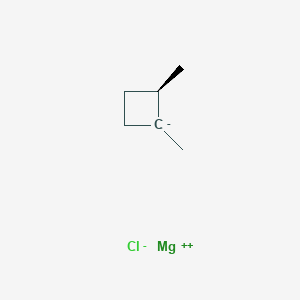
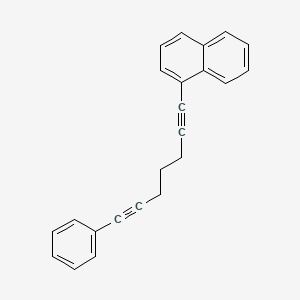
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
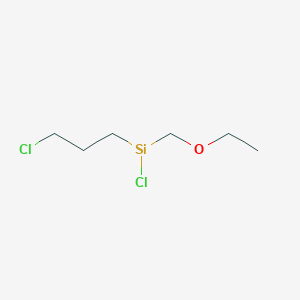
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
